molecular formula C11H16ClNO2 B1421089 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride CAS No. 23123-09-3

3-(4-Methoxyphenoxy)pyrrolidine hydrochloride

Cat. No. B1421089
CAS RN: 23123-09-3
M. Wt: 229.7 g/mol
InChI Key: VXLIUEVVXMIHKA-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)pyrrolidine hydrochloride is an organic compound with the chemical formula C11H15NO2. It has a molecular weight of 229.71 .


Molecular Structure Analysis

The InChI code for 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride is 1S/C11H15NO2.ClH/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3-(4-Methoxyphenoxy)pyrrolidine hydrochloride appears as a white crystalline solid. It is soluble in water and organic solvents . The compound has a certain acidity due to its hydrochloride component .

Scientific Research Applications

Chemical Synthesis and Molecular Interactions

  • The compound has been explored in the synthesis of pyrrolin-2-ones, which are valuable in the preparation of agrochemicals and medicinal compounds (Ghelfi et al., 2003).
  • It's also a component in the production of pyridinium hydrochloride, demonstrating versatility in organic synthesis and offering pathways for the development of complex molecular structures (Schmid et al., 2004).

Structural Analysis and Properties

  • Studies have elucidated the crystal structure of derivatives, showing molecular arrangements and intermolecular interactions, providing a foundation for understanding the material properties and reactivity (Mohammat et al., 2008).

Catalysis and Ligand Development

  • It serves as a precursor in the formation of organometallic complexes, highlighting its role in catalysis and potential in creating novel materials (Singh et al., 2003).

Pharmacological Research

  • The compound has been part of studies focusing on antimicrobial properties, indicating its relevance in drug discovery and pharmaceutical research (Bogdanowicz et al., 2013).

Computational Chemistry and Docking Studies

  • Docking and quantitative structure–activity relationship studies involving its derivatives have been conducted, emphasizing its application in computational drug design and the understanding of molecular interactions (Caballero et al., 2011).

Transformation and Reactivity Studies

  • Research has also delved into its transformation into other compounds, shedding light on its reactivity and potential use in synthetic chemistry (Tehrani et al., 2000).

Safety And Hazards

The compound is labeled as an irritant, indicating that it may cause skin and eye irritation, or respiratory irritation if inhaled .

properties

IUPAC Name

3-(4-methoxyphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLIUEVVXMIHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673798
Record name 3-(4-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenoxy)pyrrolidine hydrochloride

CAS RN

23123-09-3
Record name 3-(4-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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